Cortisone Acetate

Beschreibung

Historical Perspectives and Early Scientific Inquiry

The journey to understanding cortisone (B1669442) acetate (B1210297) began with the isolation and characterization of hormones from the adrenal gland.

Cortisone acetate was first isolated in 1935. drugbank.comnih.gov This initial isolation was a crucial step in identifying the various compounds present in adrenal cortex extracts. Researchers in the mid-1930s, including Edward Kendall at the Mayo Clinic and Tadeus Reichstein in Zurich, were instrumental in isolating and analyzing the composition of several hormones from the adrenal cortex, naming them sequentially as compounds A through F. clinexprheumatol.orgrescorp.orgnobelprize.orgpainphysicianjournal.com Cortisone was originally known as "compound E". rescorp.orgbritannica.comconsensus.app

Following its isolation, pioneering studies began to explore the physiological effects of cortisone and its potential therapeutic uses. By 1940, it was understood that adrenal cortical extracts contained substances that could influence sodium and fluid balance, as well as those that could counteract shock and inflammation. clinexprheumatol.org The presence or absence of oxygenation at the C11 position on the steroid skeleton was identified as critical for these effects. clinexprheumatol.org

Early research indicated that glucocorticoids, such as this compound, could bind to the glucocorticoid receptor, thereby inhibiting pro-inflammatory signals and promoting anti-inflammatory signals. drugbank.com This mechanism underlies their effectiveness in reducing inflammation. Studies in the late 1940s demonstrated the beneficial anti-inflammatory effects of cortisone on patients with rheumatoid arthritis. researchgate.net In 1948, clinical trials using compound E (cortisone) were initiated for the treatment of rheumatoid arthritis, showing remarkable improvements in patients' pain. rescorp.orgbritannica.commayo.edu

The limited availability of cortisone from natural sources necessitated the development of synthetic production methods. Initially, amounts available from natural sources were too small for widespread clinical evaluation. britannica.com A useful amount of cortisone was eventually produced from deoxycholic acid, a component of bile. britannica.com By 1946, a synthesis of cortisone from bile acid was achieved, making it more available for clinical use. consensus.app Several lines of research pursued semi-synthetic production of cortisone, showing some success by 1952. clinexprheumatol.org As semi-synthetic manufacturing processes advanced, the cost of cortisone significantly decreased. clinexprheumatol.org The development of a botanical raw material was considered preferable to relying on desoxycholic acid from bile as the starting material. clinexprheumatol.org A key challenge in synthesis was obtaining hydroxylation at C11 of the steroid skeleton, which was deemed essential for anti-inflammatory efficacy. clinexprheumatol.org

The significant discoveries regarding adrenal cortex hormones, including cortisone, were recognized with the Nobel Prize in Physiology or Medicine in 1950. rescorp.orgnobelprize.orgmayo.eduwikipedia.orgbritannica.comnih.govmayoclinic.org Edward C. Kendall, Philip S. Hench, and Tadeus Reichstein were jointly awarded the prize for their "discoveries relating to the hormones of the adrenal cortex, their structure and biological effects". nobelprize.orgwikipedia.orgbritannica.com This award acknowledged their crucial work in isolating these hormones and, in the case of Hench and Kendall, demonstrating their clinical application, particularly cortisone's effect on rheumatoid arthritis. rescorp.orgmayo.eduwikipedia.orgbritannica.comnih.gov

Evolution of Synthetic Production Methodologies

Contextualization within Glucocorticoid Research

This compound is classified within the broader category of corticosteroids, specifically as a glucocorticoid. drugbank.comdrugs.comdrugs.comwikipedia.orgwikipedia.orgrxlist.comminarsdermatology.com

Corticosteroids are a class of steroid hormones produced by the adrenal cortex, as well as synthetic analogs. wikipedia.org They are involved in a wide range of physiological processes. wikipedia.org this compound is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. wikipedia.org It is the C21 acetate ester of cortisone and functions as a prodrug of cortisone in the body. wikipedia.org Cortisone itself is a naturally occurring corticosteroid metabolite. wikipedia.org this compound is classified as a glucocorticoid with some mineralocorticoid properties. drugs.com Glucocorticoids primarily affect carbohydrate, fat, and protein metabolism and possess anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects. wikipedia.org this compound is often classified within Group A of corticosteroids, alongside hydrocortisone (B1673445) and its acetate form. minarsdermatology.comdermnetnz.org

Role as a Prodrug in Biological Systems

This compound functions as a prodrug, requiring metabolic conversion within the body to become biologically active patsnap.comwikipedia.org. The active form is hydrocortisone, also known as cortisol patsnap.compatsnap.com. This conversion primarily takes place in the liver and is facilitated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) wikipedia.orgpatsnap.comnih.gov. This enzymatic conversion involves the stereospecific hydrogenation at carbon 11 wikipedia.org.

Upon administration, this compound is absorbed and quantitatively transformed into hydrocortisone taylorandfrancis.com. Studies have indicated that orally administered this compound is immediately absorbed, with peak hydrocortisone concentrations typically reached after approximately 1.7 hours taylorandfrancis.com. The bioavailability and onset of action can be influenced by the route of administration; for instance, oral administration may be slower compared to intramuscular injections patsnap.com.

Detailed research findings highlight the metabolic differences between this compound and hydrocortisone. A study involving patients with secondary adrenal insufficiency compared the metabolic effects of switching from this compound to an equivalent dose of hydrocortisone nih.gov. The standard conversion ratio used in this study was 20 mg hydrocortisone equivalent to 25 mg this compound, based on older in vitro studies comparing anti-inflammatory potency nih.gov. The analysis included 229 patients nih.gov.

The study observed that after the change from this compound to hydrocortisone, there were increases in mean body weight, waist circumference, body fat measured by dual-energy x-ray absorptiometry, and glycated hemoglobin in the group that switched medications nih.gov. These findings suggested that hydrocortisone might have a more powerful metabolic action than this compound when using the assumed equivalence ratio nih.gov.

The conversion of this compound to hydrocortisone allows the active form to bind to glucocorticoid receptors present in various cells throughout the body patsnap.com. This binding leads to the translocation of the receptor complex to the cell nucleus, where it influences gene expression patsnap.compatsnap.com. This modulation of gene transcription results in the upregulation or downregulation of specific target genes, ultimately leading to anti-inflammatory and immunosuppressive effects, such as the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory proteins patsnap.compatsnap.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

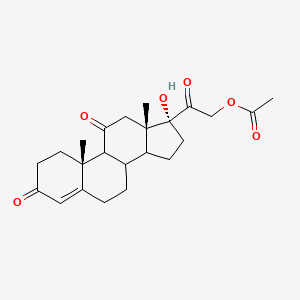

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRJWOMZKQRYTA-RFZYENFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022858 | |

| Record name | Cortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.78e-02 g/L | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50-04-4 | |

| Record name | Cortisone, 21-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CORTISONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883WKN7W8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227-229, 222 °C | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Action of Cortisone Acetate

Glucocorticoid Receptor Binding and Translocation Research

The primary mechanism by which the active metabolite of cortisone (B1669442) acetate (B1210297), hydrocortisone (B1673445), exerts its effects is through binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. patsnap.comfrontiersin.orgdrugbank.comwikipedia.orgasm.org The GR is found in the cytoplasm of nearly all cells in the body. patsnap.comwikipedia.orgmedchemexpress.com

Intracellular Glucocorticoid Receptor Interactions

In the absence of a ligand, the glucocorticoid receptor typically resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (HSP90), heat shock protein 70 (HSP70), and p23. asm.orgfrontiersin.orgresearchgate.netnih.gov These chaperone proteins maintain the receptor in an inactive conformation, preventing its premature translocation into the nucleus and ensuring its ability to bind to a ligand. frontiersin.orgnih.gov Research indicates that the interaction with HSP90 is crucial for maintaining the receptor's structure and ligand-binding capability. frontiersin.orgnih.gov

Receptor-Ligand Complex Formation and Nuclear Translocation

Upon entering the cell, the active metabolite, hydrocortisone, diffuses through the cell membrane and binds to the ligand-binding domain of the cytoplasmic GR. patsnap.compatsnap.comhres.ca This binding event induces a conformational change in the receptor, leading to the dissociation of chaperone proteins like HSP90. nih.govaai.org The activated receptor-ligand complex then typically forms a homodimer. aai.org

Following complex formation, the activated GR-ligand complex translocates from the cytoplasm into the cell nucleus. patsnap.compatsnap.comhres.caarchbronconeumol.org This translocation is an active transport process mediated by nuclear localization signals (NLS) present on the GR, facilitating its passage through the nuclear pore complex. frontiersin.orgresearchgate.netnih.gov Studies have shown that the GR contains at least two NLS regions. nih.gov The nuclear translocation of the GR is a critical step for its ability to modulate gene expression. researchgate.netarchbronconeumol.org

Research highlights the dynamic nature of GR translocation, with the receptor continuously shuttling between the nucleus and cytoplasm even in the presence of its ligand. researchgate.net The affinity of the ligand for the GR can influence the rate of diffusion and the residence time of the receptor within the nucleus. oup.com

Genomic Mechanisms: Modulation of Gene Expression Studies

Once inside the nucleus, the activated GR-ligand complex modulates gene expression through genomic mechanisms. This primarily involves the receptor acting as a transcription factor, influencing the transcription rates of target genes. patsnap.comwikipedia.orgmedchemexpress.comnih.gov

Regulation of Anti-inflammatory Gene Transcription

A key aspect of the anti-inflammatory action of glucocorticoids, including the active metabolite of cortisone acetate, is the modulation of gene transcription. patsnap.comdrugbank.comwikipedia.orgfrontiersin.orgarchbronconeumol.orgdrugbank.comatsjournals.org The activated GR complex can regulate gene expression through several mechanisms, including directly binding to specific DNA sequences and interacting with other transcription factors. wikipedia.orgnih.goversnet.org

One primary mechanism involves the binding of the GR homodimer to glucocorticoid response elements (GREs) located in the promoter regions of target genes. wikipedia.orgaai.orgnih.goversnet.org Binding to positive GREs can lead to the upregulation of anti-inflammatory genes, increasing the synthesis of proteins that mediate anti-inflammatory effects. wikipedia.orgnih.goversnet.org Conversely, the GR can also interact with negative GREs or other transcription factors to repress the expression of pro-inflammatory genes. wikipedia.orgersnet.orgnih.gov

Studies indicate that glucocorticoids suppress inflammatory genes mainly by reversing histone acetylation through the recruitment of histone deacetylase-2 (HDAC2) to the transcription complex. ersnet.orgnih.gov They can also inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1 through protein-protein interactions (transrepression), preventing them from activating inflammatory gene expression. wikipedia.orgpatsnap.comnih.govdrugbank.comersnet.orgnih.govreveragen.com

Promotion of Anti-inflammatory Protein Synthesis (e.g., Lipocortin-1/Annexin (B1180172) A1)

One significant outcome of glucocorticoid-mediated gene regulation is the increased synthesis of anti-inflammatory proteins. drugbank.comfrontiersin.orgarchbronconeumol.org A well-studied example is the induction of Lipocortin-1, also known as Annexin A1 (ANXA1). drugbank.comdrugbank.comnih.govdrugbank.commdpi.com Research has shown that glucocorticoids stimulate the synthesis of Lipocortin-1, which then contributes to the anti-inflammatory effects. drugbank.comnih.govmdpi.com

Lipocortin-1 is a protein that inhibits phospholipase A2 (PLA2), an enzyme crucial for the release of arachidonic acid from cell membranes. drugbank.comnih.gov Arachidonic acid is a precursor for the synthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. drugbank.com By inhibiting PLA2 activity, Lipocortin-1 reduces the production of these pro-inflammatory eicosanoids, thereby dampening the inflammatory response. drugbank.comnih.gov

Studies have demonstrated a correlation between serum cortisol levels and the expression of ANXA1 in peripheral blood leukocytes, suggesting that ANXA1 expression is influenced by endogenous glucocorticoid levels. nih.gov Glucocorticoid administration has been shown to increase ANXA1 expression in various cell types, including peripheral blood mononuclear cells. frontiersin.org

Induction of Interleukin-10 (IL-10) Gene Expression

Glucocorticoids are known to promote the expression of anti-inflammatory genes, including those encoding cytokines like Interleukin-10 (IL-10). drugbank.com IL-10 is a potent immunosuppressive cytokine that plays a critical role in resolving inflammation and preventing autoimmunity. oatext.comfrontiersin.org

IL-10 exerts its effects by binding to the IL-10 receptor complex on target cells, triggering intracellular signaling pathways that involve JAK1, Tyk2, and STAT3. oatext.comfrontiersin.org Activated STAT3 translocates to the nucleus and regulates the transcription of target genes, including those involved in the production of anti-inflammatory factors and the inhibition of pro-inflammatory cytokine synthesis. oatext.comfrontiersin.orgnih.gov

| Mechanism Component | Description |

| This compound | Prodrug form, converted to active hydrocortisone (cortisol). patsnap.comwikipedia.org |

| 11β-Hydroxysteroid Dehydrogenase Type 1 | Enzyme primarily responsible for converting this compound to hydrocortisone. patsnap.comwikipedia.orgfrontiersin.org |

| Hydrocortisone (Cortisol) | Active metabolite that binds to the glucocorticoid receptor. patsnap.commedchemexpress.compatsnap.com |

| Glucocorticoid Receptor (GR) | Intracellular receptor that binds hydrocortisone. patsnap.comdrugbank.comwikipedia.org Resides in cytoplasm bound to chaperones. frontiersin.orgresearchgate.netnih.gov |

| Chaperone Proteins (e.g., HSP90) | Proteins that maintain inactive GR conformation in the cytoplasm. asm.orgfrontiersin.orgresearchgate.netnih.gov |

| Receptor-Ligand Complex | Formed upon hydrocortisone binding to GR, leading to chaperone dissociation. nih.govaai.org |

| Nuclear Translocation | Movement of the activated GR-ligand complex into the cell nucleus. patsnap.compatsnap.comhres.caarchbronconeumol.org Mediated by NLS. frontiersin.orgresearchgate.netnih.gov |

| Glucocorticoid Response Elements (GREs) | Specific DNA sequences in gene promoters where activated GR can bind. wikipedia.orgaai.orgnih.goversnet.org |

| Gene Transcription Modulation | Upregulation of anti-inflammatory genes and repression of pro-inflammatory genes by nuclear GR. patsnap.comwikipedia.orgnih.goversnet.org |

| Lipocortin-1 (Annexin A1) | Anti-inflammatory protein whose synthesis is promoted by glucocorticoids; inhibits PLA2. drugbank.comdrugbank.comnih.govdrugbank.commdpi.com |

| Interleukin-10 (IL-10) | Anti-inflammatory cytokine whose gene expression is promoted by glucocorticoids. drugbank.com Signals via STAT3. oatext.comfrontiersin.org |

Repression of Pro-inflammatory Gene Transcription

A major mechanism by which this compound, via its active metabolite hydrocortisone, exerts its anti-inflammatory effects is by repressing the transcription of genes encoding pro-inflammatory mediators. patsnap.comtum.de This is largely mediated through the interaction of the activated glucocorticoid receptor with various transcription factors that regulate inflammatory responses. tum.de

Inhibition of Nuclear Factor-Kappa B (NF-κB) Activity

Nuclear Factor-Kappa B (NF-κB) is a critical transcription factor involved in the regulation of numerous genes central to inflammation and immune responses. ecrjournal.com Glucocorticoids, including the active form of this compound, are potent inhibitors of NF-κB activation. nih.govresearchgate.netclinicaleducation.org This inhibition primarily occurs through the induction of the inhibitor of NF-κB (IκBα) protein. nih.govclinicaleducation.orgpatsnap.com IκBα binds to NF-κB in the cytoplasm, preventing its translocation into the nucleus and thus inhibiting its ability to activate the transcription of pro-inflammatory genes. nih.govclinicaleducation.orgpatsnap.com Studies have shown that glucocorticoids increase IκBα expression, leading to the retention of NF-κB in inactive cytoplasmic complexes. clinicaleducation.org

Inhibition of Activator Protein-1 (AP-1) Activity

Activator Protein-1 (AP-1) is another key transcription factor that plays a significant role in the expression of genes involved in inflammation, cell proliferation, and differentiation. pnas.orgnih.gov Glucocorticoids have been shown to repress AP-1 activity. tum.denih.gov This repression can occur through several mechanisms, including direct interaction between the activated GR and AP-1, often referred to as transrepression. tum.de This interaction can interfere with AP-1's ability to bind to DNA or to recruit coactivators necessary for gene transcription. tum.de Additionally, glucocorticoids can inhibit signaling pathways upstream of AP-1, such as the c-Jun NH2-terminal kinase (JNK) pathway, which is a main mediator of AP-1 activation. nih.gov Inhibition of JNK phosphorylation and activity by glucocorticoids contributes to the impaired activation of AP-1. nih.gov

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1, IL-6, IFN-γ, IL-12)

This compound, through its active metabolite, significantly suppresses the production of a wide array of pro-inflammatory cytokines. patsnap.comnih.govresearchgate.net These cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12), are crucial mediators of the inflammatory response. nih.govresearchgate.netcapes.gov.br Glucocorticoids achieve this suppression primarily by repressing the transcription of the genes encoding these cytokines, largely through the inhibition of transcription factors like NF-κB and AP-1. patsnap.comtum.denih.gov Studies have demonstrated that administration of this compound can markedly suppress the production of IFN-γ, TNF-α, IL-1, and IL-12. nih.govresearchgate.netcapes.gov.br For example, elevation of plasma cortisol levels within the physiological range by this compound administration has been shown to lead to a corresponding fall in pro-inflammatory cytokine production. capes.gov.brresearchgate.net

Inhibition of Phospholipase A2 and Subsequent Arachidonic Acid Metabolite Formation

Glucocorticoids inhibit the activity of Phospholipase A2 (PLA2), an enzyme that plays a critical role in initiating the production of inflammatory mediators. drugbank.comdrugbank.comconsensus.appnih.govmedscape.com PLA2 catalyzes the hydrolysis of membrane phospholipids, releasing arachidonic acid. medscape.comactascientific.comresearchgate.net Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into various eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. medscape.comactascientific.comresearchgate.net Glucocorticoids inhibit PLA2 activity, partly by inducing the synthesis of proteins like lipocortin-1 (also known as Annexin A1). patsnap.comdrugbank.compainphysicianjournal.com Lipocortin-1 inhibits PLA2, thereby blocking the release of arachidonic acid and subsequently reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes. patsnap.comdrugbank.comactascientific.compainphysicianjournal.comnih.gov

Downregulation of Chemokines and Adhesion Molecules

This compound also leads to the downregulation of chemokines and adhesion molecules. researchgate.netcapes.gov.br Chemokines are small cytokines that attract immune cells to sites of inflammation, while adhesion molecules facilitate the binding of leukocytes to endothelial cells, enabling their migration into tissues. arvojournals.org By repressing the expression of genes encoding these molecules, glucocorticoids reduce the recruitment and infiltration of inflammatory cells into affected tissues, thereby attenuating the inflammatory response. drugbank.compatsnap.comnih.govnih.gov This downregulation is part of the broader effect of glucocorticoids on repressing pro-inflammatory gene transcription, mediated through mechanisms involving GR interaction with transcription factors like NF-κB. drugbank.comclinicaleducation.orgnih.gov

Pharmacological Profile and Biotransformation Research

Pharmacokinetics of Cortisone (B1669442) Acetate (B1210297) and its Active Metabolite

The pharmacokinetic profile of cortisone acetate involves its absorption, distribution, metabolism, and elimination, ultimately leading to the systemic availability of its active metabolite, hydrocortisone (B1673445).

Absorption and Bioavailability Kinetics

This compound is readily absorbed after oral administration. drugs.com The bioavailability of oral this compound has been reported to have considerable interindividual variation, with a mean relative bioavailability of 44% (range 21-95%) compared to oral cortisol. researchgate.net Following oral administration, this compound is rapidly absorbed and converted to cortisol. researchgate.net Peak cortisol levels after oral administration of this compound have been observed at approximately 2 hours. mims.com The increased efficacy of oral this compound compared to intramuscular administration is attributed to enhanced conversion to cortisol via first-pass metabolism in the liver following oral dosing. researchgate.net

Distribution and Plasma Protein Binding Dynamics

Once absorbed, cortisone is rapidly distributed to various tissues including muscle, liver, skin, intestines, and kidneys. drugs.com Cortisone is extensively bound to plasma proteins, primarily corticosteroid-binding globulin (transcortin) and albumin. nih.govdrugs.com Only the unbound fraction of the drug is considered pharmacologically active. drugs.com Cortisone is also known to distribute into breast milk and cross the placenta. drugs.com While corticosteroids generally bind to plasma proteins, their lipophilic nature facilitates wide distribution into tissues, potentially resulting in large volumes of distribution despite significant protein binding. derangedphysiology.com

Hepatic Metabolism and Activation to Hydrocortisone

This compound functions as a prodrug that is principally metabolized in the liver to its active metabolite, hydrocortisone (cortisol). patsnap.comdrugs.com This metabolic conversion is a crucial step for this compound to exert its glucocorticoid activity. Hydrocortisone is then further metabolized in the liver and other tissues into inactive glucuronide and sulfate (B86663) metabolites. drugs.com

Role of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Enzymes

The metabolic conversion of cortisone to the active hydrocortisone is primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). patsnap.combioscientifica.compnas.org This enzyme is predominantly expressed in the liver and other key glucocorticoid target tissues. bioscientifica.compnas.org 11β-HSD1 is a bidirectional enzyme, but in the presence of a high NADPH/NADP+ ratio, it primarily functions as a ketoreductase, converting inactive cortisone to active cortisol. bioscientifica.compnas.org This activation is essential for this compound's therapeutic effect. Conversely, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the reverse reaction, inactivating cortisol to cortisone. bioscientifica.com Defects in 11β-HSD1 activity can impair the conversion of cortisone to cortisol, potentially leading to reduced efficacy of this compound treatment. capes.gov.broup.com Studies involving this compound challenge tests are used to assess hepatic 11β-HSD1 activity by measuring the generation of cortisol over time after oral administration of this compound. researchgate.netnih.gov

Elimination and Excretion Pathways

The inactive metabolites of cortisone and hydrocortisone, primarily glucuronides and sulfates, are predominantly excreted by the kidneys. drugbank.comdrugs.com A small amount of unmetabolized drug may also be excreted in the urine. drugs.com Insignificant quantities of the drug are also excreted in feces. drugs.com The rate of plasma clearance for corticosteroids is generally rapid, typically taking 2-3 hours. derangedphysiology.com

Pharmacodynamics: Glucocorticoid and Mineralocorticoid Activities

This compound is classified as an adrenocorticoid with both glucocorticoid and mineralocorticoid properties. It acts as a prodrug for cortisone, which is then converted to hydrocortisone, the primary active form that interacts with glucocorticoid receptors. patsnap.comwikipedia.org Corticosteroids, including hydrocortisone, bind to intracellular glucocorticoid receptors, leading to the modulation of gene expression. patsnap.comdrugbank.comnih.gov This process results in the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators, contributing to its anti-inflammatory and immunosuppressive effects. patsnap.comnih.gov

While this compound is a weak anti-inflammatory agent compared to an equal weight of hydrocortisone, having only about 80% of its anti-inflammatory activity, it possesses potent mineralocorticoid activity. this compound has approximately twice the mineralocorticoid potency of prednisone (B1679067). This mineralocorticoid activity promotes sodium reabsorption and potassium and hydrogen excretion in the renal distal tubules, leading to potential salt and water retention. drugs.comopenstax.org Due to the need for large doses for inflammatory or immunosuppressant effects and the associated unwanted mineralocorticoid activity, this compound is typically not the preferred corticosteroid for these purposes when synthetic glucocorticoids with minimal mineralocorticoid activity are available. drugs.com However, it is considered a drug of choice for replacement therapy in patients with adrenal insufficiency due to its combined glucocorticoid and mineralocorticoid properties.

Relative Potency and Therapeutic Window Considerations

The pharmacological activity of this compound is primarily attributed to its conversion to hydrocortisone. When compared to other corticosteroids, this compound is generally considered to have lower anti-inflammatory potency. Research indicates that this compound possesses approximately 80% of the anti-inflammatory activity of an equal weight of hydrocortisone guidetopharmacology.org. However, it exhibits significant mineralocorticoid potency, reported to be twice that of prednisone guidetopharmacology.org.

Corticosteroids, including this compound, are noted to possess a wide therapeutic window, allowing for the administration of doses significantly higher than the body's physiological production to achieve therapeutic effects wikipedia.org. Despite this wide window, the specific potency relative to other agents is a crucial consideration in understanding its pharmacological profile.

Comparative potencies of several corticosteroids relative to hydrocortisone are presented in the table below, highlighting the position of this compound.

| Corticosteroid | Anti-inflammatory Potency (Relative to Hydrocortisone) | Mineralocorticoid Potency (Relative to Hydrocortisone) | Duration of Action |

| Hydrocortisone | 1 | 1 | 8-12 hours fishersci.ca |

| This compound | 0.8 guidetopharmacology.orgfishersci.ca | 0.8 fishersci.ca | 8-12 hours fishersci.ca |

| Prednisone | 4 fishersci.ca | 0.8 fishersci.ca | 12-36 hours fishersci.ca |

| Prednisolone (B192156) | 4 fishersci.ca | 0.8 fishersci.ca | 12-36 hours fishersci.ca |

| Methylprednisolone | 5 fishersci.ca | 0.5 fishersci.ca | 12-36 hours fishersci.ca |

| Triamcinolone | 5 fishersci.ca | 0 fishersci.ca | 12-36 hours fishersci.ca |

| Dexamethasone (B1670325) | 30 fishersci.ca | 0 fishersci.ca | 36-54 hours fishersci.ca |

| Fludrocortisone | 10 mims.com | 250-800 mims.com | 24-36 hours fishersci.ca |

Impact on Endogenous Hormone Production and Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

The administration of exogenous glucocorticoids, including this compound, leads to suppression of the hypothalamic-pituitary-adrenal (HPA) axis. This suppression is a consequence of the negative feedback mechanism whereby the presence of exogenous corticosteroids inhibits the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. Reduced ACTH levels, in turn, lead to decreased synthesis and secretion of endogenous cortisol by the adrenal cortex.

This compound is generally considered among the least suppressive of the systemic glucocorticoids in terms of HPA axis function. The degree and duration of HPA axis suppression are influenced by several factors, including the specific corticosteroid compound, its potency, the dose administered, the duration of therapy, and the route of administration. Systemic administration is generally more likely to cause HPA axis suppression compared to local routes.

Research indicates that even short courses of glucocorticoids can lead to measurable HPA axis suppression. The recovery of the HPA axis after cessation of corticosteroid therapy is variable and can take from several days to many months, depending on the individual and the characteristics of the treatment received. Studies have explored the prevalence of glucocorticoid-induced adrenal insufficiency, with some systematic reviews indicating a notable percentage of patients experiencing this effect, even at lower doses or shorter durations than historically considered suppressive.

The impact on endogenous hormone production is a critical aspect of corticosteroid pharmacology, necessitating careful consideration in therapeutic applications.

Immunological and Anti Inflammatory Research

Modulation of Immune Cell Function and Trafficking Studies

Corticosteroids, including cortisone (B1669442) acetate (B1210297), impact the behavior and movement of various immune cells, altering their distribution and function at sites of inflammation. drugbank.comaai.org

Effects on Lymphocyte Proliferation and Redistribution

Cortisone acetate influences lymphocyte populations by affecting their proliferation and causing their redistribution within the body. Studies have shown that corticosteroids can lead to a decrease in the number of circulating lymphocytes, a phenomenon known as lymphopenia. nih.govrhinoresourcecenter.com This reduction is often more pronounced in T lymphocytes compared to B lymphocytes, although both populations are affected. nih.gov

Research in guinea pigs treated with chronic this compound demonstrated a sustained lymphocytopenia in the peripheral blood. nih.gov Simultaneously, there was a notable increase in the proportions and absolute numbers of lymphocytes, including both T and B cells, within the bone marrow. nih.gov This suggests that corticosteroids induce a redistribution of circulating lymphocytes, promoting their migration to the bone marrow. nih.gov The lymphocytes remaining in circulation during corticosteroid treatment have been observed to maintain normal responses to mitogens in vitro. nih.gov

Studies on corticosteroid-induced suppression of lymphocyte proliferation in rhinoceros species indicated that both dexamethasone (B1670325) and hydrocortisone (B1673445) (the active form of this compound) suppressed in vitro lymphocyte proliferation stimulated by both B-cell and T-cell mitogens. rhinoresourcecenter.com The degree of suppression varied depending on the mitogen used and the corticosteroid concentration. rhinoresourcecenter.com

Data on Corticosteroid-Induced Suppression of Lymphocyte Proliferation (Example based on research findings):

| Steroid Concentration (M) | Suppression of Proliferation (vs control) | Mitogen |

| 10⁻⁴ | Suppressed | ConA |

| 5 x 10⁻⁴ | >80% of control | PWM |

| 10⁻³ | Most suppressed | Various |

Macrophage Reprogramming and Phagocytosis Mechanisms

This compound influences macrophage function, including their polarization and phagocytic capacity. Macrophages exhibit plasticity and can differentiate into distinct phenotypes, primarily pro-inflammatory M1 macrophages and anti-inflammatory M2 macrophages. nih.gov Glucocorticoids like this compound have been shown to inhibit the development of M1 polarization and promote M2 polarization. nih.gov

Research indicates that cortisol, the active form of this compound, can affect macrophage polarization by influencing metabolic pathways. nih.gov It has been shown to induce microRNA clusters (miR-143/145) that repress enzymes involved in glycolysis, a key metabolic pathway for M1 macrophages. nih.gov While glycolysis is reduced, the maintenance of oxidative phosphorylation (OXPHOS), which is more prominent in M2 macrophages, is promoted by cortisol. nih.gov

Regarding phagocytosis, the effects of corticosteroids on macrophages can vary depending on the context and the type of material being phagocytosed. Some studies suggest that glucocorticoids can enhance the phagocytic capacity of macrophages, particularly the uptake of apoptotic cells. frontiersin.orgmdpi.comfrontiersin.org This can be mediated partly by the induction of proteins like annexin (B1180172) A1, which act as opsonins. frontiersin.org Glucocorticoids have also been shown to induce the production of complement component C1q, which promotes phagocytosis. frontiersin.org

Impact on Neutrophil Apoptosis and Demargination

This compound affects neutrophils by influencing their apoptosis and contributing to their demargination from the endothelial lining of blood vessels. Glucocorticoids are known to increase the number of neutrophils in circulation, leading to neutrophilia. ebmconsult.com This increase is primarily attributed to two mechanisms: the release of neutrophils from the bone marrow and the demargination of neutrophils from the vascular endothelium. ebmconsult.com

Demargination refers to the process where neutrophils that were adhered to the vessel walls re-enter the circulating blood. Glucocorticoids promote this process, contributing significantly to the observed increase in circulating neutrophils. drugbank.comebmconsult.com

Furthermore, corticosteroids have been shown to inhibit neutrophil apoptosis (programmed cell death). drugbank.comnih.gov By delaying the natural process of apoptosis, glucocorticoids prolong the lifespan of neutrophils in circulation. nih.gov This extended survival, combined with increased release from the bone marrow and demargination, leads to a higher number of neutrophils in the bloodstream. ebmconsult.com Studies using dexamethasone, another glucocorticoid, have demonstrated that it inhibits the development of apoptotic morphology and reduces DNA cleavage in human neutrophils in vitro, thereby prolonging their viability. nih.gov

Effects on Eosinophils, Mast Cells, and Endothelial Cells

This compound and other corticosteroids exert significant effects on eosinophils, mast cells, and endothelial cells, which are key players in allergic and inflammatory responses. aai.orgnih.gov

Corticosteroids induce apoptosis in eosinophils, leading to a reduction in their numbers at sites of inflammation, such as the airway epithelium in asthma or the esophageal mucosa in eosinophilic esophagitis. mdpi.comnih.govresearchgate.netrupress.org This effect is a crucial mechanism by which corticosteroids reduce eosinophilic inflammation. rupress.org Additionally, corticosteroids can decrease the expression of adhesion molecules like CD18 on the surface of eosinophils, which can impair their adherence to endothelial cells and reduce their recruitment into tissues. researchgate.net

Corticosteroids also impact endothelial cells. They can reduce the permeability of capillaries, which helps to decrease leakage of fluids into tissues and alleviate swelling. patsnap.com Furthermore, glucocorticoids can inhibit the expression of adhesion molecules like intercellular adhesion molecule 1 (ICAM-1) on endothelial cells. mdpi.comnih.gov Reduced expression of adhesion molecules impairs the ability of leukocytes, including neutrophils and eosinophils, to adhere to the endothelium and migrate into inflamed tissues, thereby reducing cellular infiltration. drugbank.commdpi.comnih.gov While some studies indicate that certain chemokines like eotaxins, which attract eosinophils, are expressed by endothelial cells and their receptors (CCR3) are found on endothelial cells, the direct effect of this compound on these specific interactions needs further detailed exploration. researchgate.net

Cytokine Network Regulation and Immune Response Profiling

A major mechanism by which this compound exerts its anti-inflammatory and immunosuppressive effects is through the regulation of cytokine production. patsnap.compatsnap.com Corticosteroids influence the complex network of cytokines, suppressing the production of pro-inflammatory mediators and, in some cases, promoting the synthesis of anti-inflammatory proteins. patsnap.compatsnap.com

Suppression of Pro-inflammatory Cytokine Secretion

This compound, through its active form hydrocortisone, is a potent suppressor of pro-inflammatory cytokine secretion by various immune cells, including lymphocytes and macrophages. patsnap.compatsnap.comaai.org This suppression is a key mechanism underlying its anti-inflammatory effects. patsnap.compatsnap.com

Glucocorticoids inhibit the transcription of genes encoding numerous pro-inflammatory cytokines. patsnap.compatsnap.comnih.gov This is primarily achieved by interfering with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. drugbank.commdpi.comnih.gov The activated glucocorticoid receptor complex can translocate to the nucleus and interact with these transcription factors, inhibiting their ability to promote the expression of pro-inflammatory genes. patsnap.comnih.gov Additionally, glucocorticoids can induce the synthesis of I-κB, a protein that binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus. aai.org

Studies have shown that this compound can markedly suppress the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, IL-8, and IFN-γ. researchgate.netnih.govfortunepublish.comresearchgate.netdrugbank.com For example, administration of this compound has been shown to suppress LPS-stimulated production of IFN-γ, TNF-α, IL-1, and IL-12 in healthy volunteers. researchgate.netnih.govresearchgate.net This suppression of cytokine production can be temporally dissociated from changes in the numbers of circulating mononuclear cells, indicating a direct effect on cytokine synthesis rather than solely a consequence of cell redistribution. researchgate.netnih.govresearchgate.net

Data on the effect of Cortisone on Cytokine Secretion (Example based on research findings):

| Cytokine | Effect of this compound (or Cortisone) | Notes |

| IFN-γ | Markedly suppressed | LPS-stimulated whole blood researchgate.netnih.govresearchgate.net |

| TNF-α | Markedly suppressed | LPS-stimulated whole blood researchgate.netnih.govresearchgate.net, PMA-stimulated human PBMCs fortunepublish.com |

| IL-1β | Markedly suppressed | LPS-stimulated whole blood researchgate.netnih.govresearchgate.net, Increased with Cortisone in PMA-stimulated human PBMCs fortunepublish.com |

| IL-12 | Markedly suppressed | LPS-stimulated whole blood researchgate.netnih.govresearchgate.net, Inhibited in macrophages aai.org |

| IL-6 | Suppression | Generally suppressed by glucocorticoids nih.gov |

| IL-8 | Suppression | Generally suppressed by glucocorticoids nih.gov |

| IL-10 | Not influenced or potentially increased | Anti-inflammatory cytokine, effect can vary drugbank.comfortunepublish.com |

Note: The effect on IL-1β in PMA-stimulated human PBMCs showed an increase with Cortisone in one study fortunepublish.com, which contrasts with the suppression of LPS-stimulated IL-1 in whole blood researchgate.netnih.govresearchgate.net. This highlights potential context-dependent effects.

The suppression of these pro-inflammatory cytokines contributes significantly to the anti-inflammatory actions of this compound and its ability to dampen excessive immune responses in various inflammatory and autoimmune conditions. patsnap.com

Enhancement of Anti-inflammatory Cytokine Production

Research indicates that this compound, through its active form hydrocortisone, can influence the production of cytokines. Glucocorticoids, including hydrocortisone, have been shown to upregulate the production of certain anti-inflammatory cytokines, such as interleukin-10 (IL-10). drugbank.comnih.gov This is part of a broader mechanism where glucocorticoids modulate gene expression to promote the synthesis of anti-inflammatory proteins. patsnap.compatsnap.com

Implications for Th1/Th2 Cytokine Balance

The balance between T helper 1 (Th1) and T helper 2 (Th2) cytokine responses is crucial for regulating different types of immunity. Th1 cells are generally associated with cell-mediated immunity and produce pro-inflammatory cytokines like IFN-gamma, while Th2 cells are linked to humoral immunity and produce cytokines such as IL-4 and IL-10. researchgate.netplos.org

Studies suggest that glucocorticoids, including the active form of this compound, can influence this balance. Evidence indicates that glucocorticoids may cause a shift away from Th1-mediated cellular immunity towards Th2-mediated humoral immunity. nih.govresearchgate.net This is thought to occur, in part, by inhibiting the production of IL-12, a key cytokine that promotes Th1 differentiation and function. nih.govresearchgate.netaai.orgfrontiersin.org While some research suggests corticosteroids might inhibit both Th1 and Th2 differentiation, the effect on Th1 cells appears to be more pronounced. frontiersin.org

Mechanisms of Immunosuppression

This compound exerts immunosuppressive effects, which are leveraged in the treatment of various conditions. patsnap.compatsnap.com This immunosuppression is a result of its influence on various immune cell functions and cytokine production. patsnap.comdrugbank.com

Dose-Dependent Immunosuppressive Effects

The immunosuppressive effects of corticosteroids, including this compound, are generally dose-dependent. drugbank.comnih.gov Lower doses tend to primarily exert anti-inflammatory effects, while higher doses are associated with more pronounced immunosuppression. drugbank.com This dose dependency is a critical consideration in understanding the therapeutic and potential adverse effects of this compound. nih.gov

Link to Increased Susceptibility to Infection

A significant implication of the immunosuppressive effects of this compound is the increased susceptibility to infections. patsnap.compatsnap.comdrugbank.commicrobiologyresearch.orgdrugs.comresearchgate.netasm.orgfrontiersin.org Corticosteroids can impair various components of the immune system, making individuals more vulnerable to a range of pathogens, including viral, bacterial, fungal, protozoan, and helminthic infections. drugs.com

This increased susceptibility is linked to the mechanisms of immunosuppression, such as the inhibition of leukocyte migration to inflammatory sites, depletion of lymphocytes in lymphoid tissue, and suppression of immune responses. researchgate.netnih.gov Studies in animal models have demonstrated that this compound treatment can increase susceptibility to specific infections, such as lethal phycomycosis and oral candidiasis, by suppressing host cell proliferation and altering the cellular composition of infective foci. microbiologyresearch.orgresearchgate.netresearchgate.net The risk of infection generally increases with the dose and duration of corticosteroid therapy. nih.gov

Data Table: Effects of this compound on Cytokine Production (Illustrative based on search results)

| Cytokine | Effect of this compound (via Hydrocortisone) | References |

| IFN-gamma | Suppression/Inhibition | nih.govnih.govresearchgate.netresearchgate.net |

| TNF-alpha | Suppression/Inhibition | nih.govnih.govresearchgate.netresearchgate.net |

| IL-1 | Suppression/Inhibition | nih.govresearchgate.netresearchgate.net |

| IL-12 | Suppression/Inhibition | nih.govnih.govresearchgate.netresearchgate.netaai.orgfrontiersin.org |

| IL-4 | Upregulation (indirectly via IL-12 inhibition) / Inhibition (directly) | nih.govaai.org |

| IL-10 | Upregulation/Promotion | drugbank.comnih.gov |

Data Table: this compound and Susceptibility to Infection (Illustrative based on search results)

| Pathogen/Infection Type | Observed Effect in Studies (Animal Models) | References |

| Absidia ramosa (Phycomycosis) | Increased susceptibility to lethal infection | microbiologyresearch.org |

| Candida albicans (Oral Candidiasis) | Increased susceptibility, dose-dependent fungal burdens | researchgate.net |

| Listeria monocytogenes | Delayed and suppressed host response, unrestricted bacterial multiplication | researchgate.netnih.gov |

| General Infections (Viral, Bacterial, Fungal, etc.) | Increased susceptibility, masking of symptoms | nih.govdrugs.com |

Metabolic and Systemic Effects in Research

Carbohydrate Metabolism Research

Research into the effects of cortisone (B1669442) acetate (B1210297) and other glucocorticoids consistently highlights their impact on glucose homeostasis, often leading to elevated blood glucose levels and hyperglycemia.

Mechanisms of Elevated Blood Glucose and Hyperglycemia

Glucocorticoids, including cortisone acetate, contribute to hyperglycemia through several key mechanisms. They increase endogenous glucose production, primarily by activating genes involved in hepatic carbohydrate metabolism, leading to increased gluconeogenesis. e-enm.orgnih.govnih.govnih.gov This effect on hepatic glucose output can occur independently of interactions with insulin (B600854), glucagon (B607659), or free fatty acids. researchgate.net Studies have shown that inactive cortisone is converted to active cortisol in the liver by the enzyme 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1), and increased activity of this enzyme is associated with increased hepatic glucose production. researchgate.net

Furthermore, glucocorticoids reduce peripheral glucose uptake in tissues such as skeletal muscle and adipose tissue. e-enm.orgnih.gov In skeletal muscle, which is crucial for insulin-mediated glucose uptake after meals, corticosteroids can induce insulin resistance by interfering with components of the insulin signaling cascade. e-enm.org Chronic glucocorticoid exposure can alter body composition, including increasing adipose tissue in the trunk, which further impairs metabolism and insulin action, contributing to hyperglycemia and dyslipidemia. e-enm.orgnih.gov

Glucocorticoids also affect pancreatic beta-cell function, inhibiting the production and secretion of insulin. e-enm.org They can also augment glucagon levels, which further contributes to hyperglycemia by promoting hepatic glycogenolysis and gluconeogenesis. nih.govnjmonline.nl The development of hyperglycemia is dependent on the dose and duration of glucocorticoid exposure. e-enm.org Studies in healthy volunteers administered prednisolone (B192156) have shown a significant reduction in insulin sensitivity. e-enm.org

Research indicates that more than half of hospitalized patients receiving high-dose steroids develop hyperglycemia, with a significant percentage exhibiting elevated mean blood glucose levels. nih.gov Glucocorticoid therapy can precipitate new-onset type 2 diabetes mellitus and worsen hyperglycemia in individuals with pre-existing diabetes. e-enm.orgnih.gov

Lipid Metabolism Research

Studies have also investigated the effects of this compound and related glucocorticoids on lipid metabolism, revealing their association with dyslipidemia.

Dyslipidemia Mechanisms (e.g., Cholesterol, Triglycerides, LDL, HDL)

Hypercortisolism, whether endogenous (as in Cushing's syndrome) or exogenous (due to glucocorticoid therapy), is frequently associated with dyslipidemia. nih.govresearchgate.netresearchgate.netoup.com The typical lipid profile observed includes increased levels of triglycerides and total cholesterol, often accompanied by elevated LDL-cholesterol and variable or decreased HDL-cholesterol levels. nih.govresearchgate.netoup.com

The mechanisms underlying glucocorticoid-induced dyslipidemia are multifactorial. researchgate.netresearchgate.net Glucocorticoids can directly and indirectly influence lipolysis, free fatty acid production, very-low-density lipoprotein (VLDL) synthesis, and fatty accumulation in the liver. nih.govresearchgate.netresearchgate.net In vitro studies suggest that cortisol can increase lipoprotein lipase (B570770) activity in adipose tissues, particularly in visceral fat, leading to the release of free fatty acids into circulation. researchgate.netresearchgate.net The resulting increase in free fatty acids can enhance hepatic lipid accumulation. researchgate.netresearchgate.net Glucocorticoids also increase VLDL production and secretion by inhibiting hepatic lipolysis. nih.gov

Insulin resistance, a common consequence of glucocorticoid exposure, plays a significant role in the development of lipid abnormalities. researchgate.netresearchgate.net Chronic glucocorticoid overexposure impairs metabolism and insulin action, contributing to dyslipidemia. e-enm.orgnih.gov

Research on hypopituitary patients receiving this compound replacement therapy has shown lower plasma total and very low+low density lipoprotein cholesterol levels compared to those not receiving glucocorticoids, while HDL cholesterol and triglycerides were not significantly different between the groups. nih.gov This study also indicated that conventional glucocorticoid replacement was associated with decreased plasma cholesterol esterification and cholesteryl ester transfer, suggesting impaired HDL metabolism. nih.gov

Conversely, some studies on the effects of other steroids, such as anabolic-androgenic steroids, have shown decreases in HDL-C and increases in LDL-C and triglycerides, highlighting the varied effects of different steroid classes on lipid profiles. oup.comorthobullets.com Research on prednisolone, another glucocorticoid, suggests it can promote fatty acid synthase and acetyl-CoA carboxylase activity and inhibit fatty acid β-oxidation, contributing to hepatic fat accumulation and increased circulating triglycerides and VLDL. jci.org

Bone Metabolism and Osteoporosis Research

This compound and other glucocorticoids are well-known to have significant detrimental effects on bone metabolism, leading to decreased bone mass and an increased risk of fractures.

Mechanisms of Bone Demineralization and Loss

Glucocorticoid-induced bone loss is a major concern with corticosteroid therapy. researchgate.netuspharmacist.comoup.comfrontiersin.orgresearchgate.netmdpi.com The mechanisms are complex and involve both decreased bone formation and increased bone resorption. researchgate.netuspharmacist.comresearchgate.net

Glucocorticoids decrease bone formation by suppressing the activity and lifespan of osteoblasts and osteocytes, the cells responsible for bone formation and maintenance. researchgate.netuspharmacist.comoup.comfrontiersin.orgresearchgate.netmdpi.com They can induce apoptosis (programmed cell death) of osteoblasts and osteocytes. researchgate.netuspharmacist.comoup.comfrontiersin.orgmdpi.com Glucocorticoids also impair the proliferation and differentiation of osteoblast precursors from mesenchymal stem cells. frontiersin.orgresearchgate.net This leads to a reduction in the number of functional osteoblasts and decreased production of bone matrix components like type I collagen and bone stimulating factors such as insulin-like growth factor 1 (IGF-1). researchgate.netuspharmacist.com

Glucocorticoids can also indirectly affect bone health by decreasing the absorption of calcium in the intestines and increasing its excretion by the kidneys, potentially leading to calcium deficiency. uspharmacist.com Perturbations in gonadal hormone activity may also contribute to bone loss. researchgate.netuspharmacist.com

Studies using animal models, such as rats treated with prednisone (B1679067) acetate, have demonstrated the induction of osteoporosis and reductions in bone mineral density. medsci.org

Osteonecrosis Studies

Osteonecrosis, also known as avascular necrosis (AVN), is a debilitating condition characterized by the death of bone tissue due to interrupted blood supply. Corticosteroid use is a recognized risk factor for osteonecrosis. researchgate.netmdpi.comhipandpelvis.or.krscirp.orgnih.gov

Research has consistently linked corticosteroid therapy to an increased risk of osteonecrosis, particularly affecting the femoral head. researchgate.netmdpi.comhipandpelvis.or.krscirp.orgnih.gov Studies, including meta-analyses, have shown a positive association between the cumulative dose and duration of corticosteroid use and the incidence of osteonecrosis. mdpi.comhipandpelvis.or.krscirp.orgnih.gov For example, a meta-analysis indicated that the risk of osteonecrosis increases with higher cumulative doses and longer durations of corticosteroid treatment. mdpi.comhipandpelvis.or.kr

While the precise mechanisms are not fully understood, several factors are believed to contribute to corticosteroid-induced osteonecrosis. These may include impaired blood flow to the bone, potentially due to changes in lipid metabolism leading to fatty emboli or increased intraosseous pressure. scirp.orgnih.gov Corticosteroids may also affect the differentiation of bone progenitor cells, favoring the development of adipocytes over osteoblasts, leading to increased fatty marrow content in bone which can compromise blood supply. scirp.org

Studies have examined the incidence of osteonecrosis in patients treated with corticosteroids for various conditions, including severe acute respiratory syndrome (SARS) and COVID-19. researchgate.netmdpi.comhipandpelvis.or.krscirp.org These studies highlight the risk of osteonecrosis in individuals receiving systemic corticosteroid therapy, particularly at higher doses or for prolonged periods. mdpi.comhipandpelvis.or.krscirp.orgnih.gov The development of osteonecrosis can occur within months following steroid exposure. hipandpelvis.or.kr

Cardiovascular System Research

Research has explored the influence of this compound and other corticosteroids on the cardiovascular system, particularly concerning hypertension, myocardial scar formation, left ventricular rupture, and atherosclerosis.

Hypertension Mechanisms

Studies have investigated the mechanisms by which corticosteroids, including this compound via its conversion to hydrocortisone (B1673445), can contribute to hypertension. These mechanisms involve effects on systemic vascular resistance, extracellular volume, and cardiac contractility oup.comoup.com.

Corticosteroids can enhance vascular tone and pressor responses to vasoconstrictors such as norepinephrine (B1679862) and angiotensin II oup.comoup.comahajournals.org. This potentiation of vasoconstrictor actions is considered a non-renal mechanism contributing to the development and maintenance of hypertension oup.comoup.com. Research in humans has shown that hydrocortisone administration can increase systolic blood pressure and enhance pressor responsiveness to norepinephrine ahajournals.org. While resting forearm vascular resistance may remain unchanged, the reflex response to stimuli like the cold pressor test can be accentuated ahajournals.org. Studies in animals, such as pigs treated with deoxycorticosterone acetate (DOCA), have demonstrated increased vascular smooth muscle sensitivity to norepinephrine and angiotensin II, with shifts to the left in dose-response curves occurring as blood pressure rises ahajournals.org.

Corticosteroids can also influence extracellular volume. Studies in rabbits treated with this compound have shown an increase in extracellular volume oup.comsnmjournals.org. Similarly, research involving cortisone administration has indicated retention of sodium, chloride, and water, leading to an increase in extracellular volume oup.comdntb.gov.ua.

The impact of corticosteroids on cardiac contractility has also been a subject of research. Studies on isolated cardiac tissue have investigated the action of this compound nih.gov. Glucocorticoids are suggested to play a significant role in preserving membrane Ca2+ transport function, which is consequently important for proper myocardial contractility researchgate.net.

Role in Myocardial Scar Formation and Left Ventricular Rupture

Research has raised concerns regarding the potential negative effects of corticosteroids on wound healing and scar formation, particularly in the context of acute myocardial infarction researchgate.net. Literature reports suggest an apparent association between the use of corticosteroids and left ventricular free wall rupture after a recent myocardial infarction drugs.comfda.gov. Studies have identified the prior use of NSAIDs and corticosteroids as risk factors for left ventricular free wall rupture post-myocardial infarction bjmp.orgspringermedizin.de. While the exact mechanisms are still being investigated, the potential impairment of scar formation in the infarcted myocardium is a hypothesized contributing factor.

Atherosclerosis Research

The relationship between corticosteroids and atherosclerosis has been explored in research, primarily through animal studies. Studies in cholesterol-fed rabbits have investigated the effects of this compound on serum cholesterol, lipoproteins, and the development of atherosclerosis rupress.orgahajournals.org.

In normal rabbits, cortisone administration has been shown to increase the concentrations of total cholesterol and certain lipoprotein components (Sf 10-15 and Sf 16-30 classes) but did not induce atherosclerosis rupress.org. In cholesterol-fed rabbits, cortisone treatment did not significantly alter the levels of serum lipoproteins, cholesterol concentration, or the severity of atherosclerosis produced by a high-cholesterol diet alone rupress.org. However, other studies in cholesterol-fed rabbits have suggested that this compound can have a retarding effect upon the development of atherosclerosis despite enhancing hypercholesterolemia ahajournals.org. Research has also investigated the influence of this compound on cholesterol fluxes in atherosclerotic aorta in rabbits nih.gov.

Conflicting findings exist regarding the association between corticosteroid use and atherosclerosis progression in humans, with some studies suggesting an increased risk with oral corticosteroids while others indicate a potential reduction in carotid atherosclerosis in patients treated with inhaled corticosteroids ersnet.org. These discrepancies may be influenced by factors such as the type of corticosteroid, dosage, duration of use, and the underlying condition being treated ersnet.orgersnet.org.

Other Systemic Manifestations Research

Beyond the cardiovascular system, research has examined other systemic effects associated with corticosteroid use, including muscle weakness and gastrointestinal effects.

Muscle Weakness Mechanisms

Corticosteroid-induced myopathy, characterized by muscle weakness and atrophy, has been investigated to understand its underlying mechanisms patsnap.comnih.govmedscape.comphysio-pedia.comnih.gov. This myopathy is believed to occur through both catabolic and anti-anabolic processes nih.govphysio-pedia.com.

Catabolic mechanisms involve the upregulation of proteolytic systems, such as the ubiquitin-proteasome system, leading to increased breakdown of myofibrillar proteins by dissociating actin from myosin nih.govphysio-pedia.com. Corticosteroids can also induce myocyte apoptosis nih.govphysio-pedia.com. Anti-anabolic mechanisms include the inhibition of protein synthesis and myogenesis physio-pedia.com. Additionally, corticosteroids with mineralocorticoid activity may contribute to muscle weakness by lowering serum potassium and phosphate (B84403) levels physio-pedia.com. The myopathy is often painless and typically affects proximal muscles, with biopsy studies showing atrophy of type 2b fast-twitch muscle fibers nih.gov.

Gastrointestinal Effects and Ulceration

The potential for corticosteroids to affect the gastrointestinal system, particularly concerning ulcer formation, has been recognized in research patsnap.comnih.gov. Experimental and pharmacological studies have provided evidence suggesting that corticosteroids can be ulcerogenic nih.gov.

Mechanisms identified in animal studies include the inhibition of the biosynthesis of gastric cytoprotective prostaglandins (B1171923) and the impairment of gastric mucus production and bicarbonate secretion, which weakens gastric mucosal defenses nih.gov. Steroids have also been shown to impair angiogenesis and epithelial repair mechanisms in experimental ulcers nih.gov.

Despite the clear evidence from experimental studies, the incidence of steroid-induced ulcers in clinical settings is reported to be much lower than might be expected nih.gov. Corticosteroids may be more likely to hamper the healing process of ulcers caused by other agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), rather than directly causing ulcers themselves nih.gov. However, corticosteroids alone can become ulcerogenic with prolonged treatment (more than one month) and high total administered doses nih.gov. This compound has been shown to reduce ulceration in a rabbit model of tuberculous lesions caymanchem.com. Experimental ulcers induced by a "clamping-cortisone method" in rats have also been used in research researchgate.net.

Psychiatric Disorders Research

Research indicates a complex relationship between corticosteroid use, including compounds like this compound, and psychiatric outcomes. Studies have explored the prevalence and nature of psychiatric effects associated with corticosteroid therapy.

Corticosteroid use has been linked to mental health issues such as anxiety, depression, and psychosis. researchgate.net Psychiatric symptoms can manifest as mood swings, personality changes, depression, mania, and mood disturbances. researchgate.netwebmd.com These symptoms often appear within the initial weeks of corticosteroid treatment and may be related to the dosage administered. researchgate.net

Studies have investigated the incidence of psychiatric effects in patients receiving corticosteroids. One study noted that among patients receiving oral corticosteroids, a percentage developed a mental disorder, with anxiety, psychological sexual dysfunction, and depressive disorders being the most frequently reported. researchgate.net Factors such as gender, age, and the specific type of steroid may influence the likelihood of developing psychiatric adverse events. researchgate.net

The mechanisms underlying corticosteroid-induced psychiatric changes are not fully understood but may involve the dysregulation of native cortisol pathways and neuromodulatory effects on brain regions like the hippocampus and amygdala. psychiatryonline.org Chronic corticosteroid use has been associated with a higher incidence of depression, anxiety, and cognitive decline. nih.gov For instance, research has shown that patients on long-term glucocorticoid therapy may have an elevated risk of psychiatric disorders, including severe neuropsychiatric outcomes. nih.gov

Data suggests a potential dose-dependent relationship, with a higher incidence of psychiatric disturbances observed in patients receiving higher doses of certain corticosteroids. nih.govnih.gov Symptoms can include hallucinations, delusions, and paranoia. nih.gov

Renal Effects

Research into the renal effects of this compound has included studies examining its impact on kidney pathology, particularly in the context of interactions with other substances.

One study investigated the effects of this compound in uninephrectomized male rats. oup.comoup.com The administration of this compound in this model was associated with moderate hypertension. oup.com While certain stressors in the study were linked to lower average blood pressures in rats receiving this compound, there was no reduction in the amount of renal pathology caused by the cortisone overdosage. oup.com

Further research explored the synergistic effects of this compound and amphotericin B on renal function in mice. nih.gov This study observed significant mortality in mice receiving both compounds concurrently, even at dosages that individually produced little or no mortality. nih.gov Microscopic examination revealed renal lesions, including focal swelling of proximal, distal, and collecting tubular cells, progressing to necrosis and intraluminal cast formation. nih.gov These renal lesions appeared within days, were dose-related in severity, and were not observed with either drug administered alone. nih.gov These findings suggest a potential for synergistic nephrotoxicity when this compound is combined with certain other medications in research models. nih.gov

Drug Interaction Research and Mechanistic Implications

Pharmacokinetic and Pharmacodynamic Interaction Studies

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, and excretion of a drug, while pharmacodynamic interactions relate to the combined effects of drugs on the body. Cortisone (B1669442) acetate (B1210297) participates in both types of interactions.

Interactions with NSAIDs and Gastrointestinal Risk

The concurrent use of corticosteroids, including cortisone acetate, and nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and aspirin, is associated with an increased risk of serious gastrointestinal (GI) toxicity patsnap.comdrugs.com. This toxicity can manifest as inflammation, bleeding, ulceration, and potentially perforation of the GI tract drugs.com.

The mechanism underlying this interaction is believed to involve additive damage to the gastrointestinal lining patsnap.comdrugs.com. Both corticosteroids and NSAIDs can compromise the integrity of the GI mucosa. Some research suggests that corticosteroids may primarily impede the healing of erosions caused by NSAIDs, rather than directly causing new ulcers drugs.com.

A case-control study in elderly patients demonstrated a significantly elevated relative risk (RR) for peptic ulcer disease and GI hemorrhage (RR = 14.6) when corticosteroids and NSAIDs were used concurrently, compared to using neither drug drugs.com. Corticosteroid use alone was associated with a doubling of the risk (estimated RR = 2.0), but this risk was predominantly observed in those also taking NSAIDs drugs.com.

Effects on Anticoagulants

This compound may interact with anticoagulants, such as warfarin (B611796), potentially altering their effects patsnap.com. The interaction can lead to either enhanced or diminished anticoagulant activity, necessitating close monitoring of blood clotting parameters like Prothrombin Time (PT) and International Normalized Ratio (INR) patsnap.comdrugs.com.